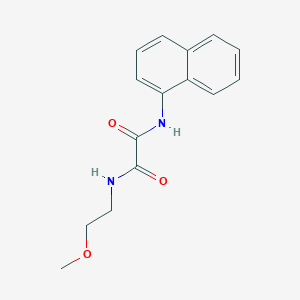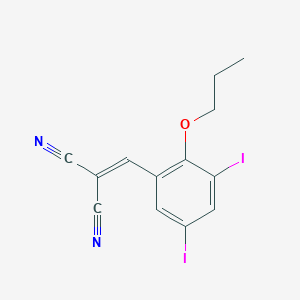
N-allyl-3,5-dichloro-4-methoxybenzamide
Overview
Description
N-allyl-3,5-dichloro-4-methoxybenzamide, also known as ALDA-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. ALDA-1 has been shown to activate the enzyme aldehyde dehydrogenase 2 (ALDH2), which plays a crucial role in the metabolism of alcohol and other toxic aldehydes.
Mechanism of Action
N-allyl-3,5-dichloro-4-methoxybenzamide works by activating the enzyme ALDH2, which plays a crucial role in the metabolism of toxic aldehydes. ALDH2 is responsible for the conversion of toxic aldehydes into non-toxic compounds, which are then eliminated from the body. The activation of ALDH2 by N-allyl-3,5-dichloro-4-methoxybenzamide results in an increase in the metabolism of toxic aldehydes, which has been shown to have a protective effect against various diseases and conditions.
Biochemical and Physiological Effects
N-allyl-3,5-dichloro-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects. The activation of ALDH2 by N-allyl-3,5-dichloro-4-methoxybenzamide has been shown to increase the metabolism of toxic aldehydes, which has a protective effect against various diseases and conditions. N-allyl-3,5-dichloro-4-methoxybenzamide has also been shown to have a potential role in the treatment of alcohol use disorder by reducing the craving for alcohol.
Advantages and Limitations for Lab Experiments
One of the advantages of N-allyl-3,5-dichloro-4-methoxybenzamide is its specificity for ALDH2. N-allyl-3,5-dichloro-4-methoxybenzamide has been shown to activate ALDH2 without affecting other enzymes in the body. This specificity makes N-allyl-3,5-dichloro-4-methoxybenzamide a valuable tool for studying the role of ALDH2 in various diseases and conditions. One limitation of N-allyl-3,5-dichloro-4-methoxybenzamide is its stability. N-allyl-3,5-dichloro-4-methoxybenzamide has a short half-life, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for the study of N-allyl-3,5-dichloro-4-methoxybenzamide. One area of research is the potential use of N-allyl-3,5-dichloro-4-methoxybenzamide in the treatment of neurodegenerative disorders. N-allyl-3,5-dichloro-4-methoxybenzamide has been shown to have a protective effect against oxidative stress, which is a key factor in the development of neurodegenerative disorders. Another area of research is the potential use of N-allyl-3,5-dichloro-4-methoxybenzamide in the treatment of cardiovascular disease. N-allyl-3,5-dichloro-4-methoxybenzamide has been shown to have a protective effect against the damage caused by reactive aldehydes, which are a key factor in the development of cardiovascular disease. Finally, there is potential for the development of more stable analogs of N-allyl-3,5-dichloro-4-methoxybenzamide, which could be used in a wider range of experiments.
Scientific Research Applications
N-allyl-3,5-dichloro-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. The activation of ALDH2 by N-allyl-3,5-dichloro-4-methoxybenzamide has been shown to have a protective effect against various diseases and conditions, including cardiovascular disease, diabetes, and neurodegenerative disorders. N-allyl-3,5-dichloro-4-methoxybenzamide has also been shown to have a potential role in the treatment of alcohol use disorder.
properties
IUPAC Name |
3,5-dichloro-4-methoxy-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c1-3-4-14-11(15)7-5-8(12)10(16-2)9(13)6-7/h3,5-6H,1,4H2,2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIBEBYSZCRFCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NCC=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-4-methoxy-N-prop-2-enylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4880072.png)
![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B4880073.png)




![5-nitro-8-(4-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1-piperazinyl)quinoline](/img/structure/B4880128.png)


![N-[4-(acetylamino)phenyl]-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4880143.png)
![2-(allylamino)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4880162.png)
![2-chloro-N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4880180.png)
![methyl N-methyl-N-[(5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolyl)carbonyl]glycinate](/img/structure/B4880181.png)
![diethyl 3,3'-[oxybis(4,1-phenylenesulfonyl)]dipropanoate](/img/structure/B4880183.png)